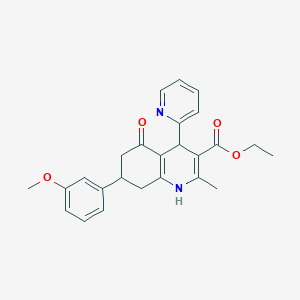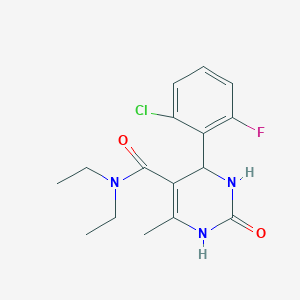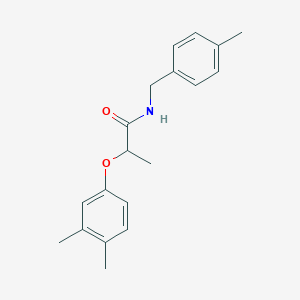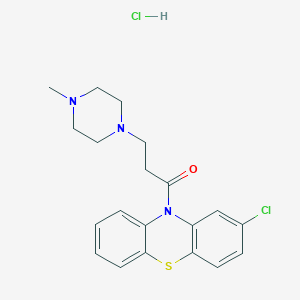![molecular formula C18H12ClN3O3S B4053121 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate](/img/structure/B4053121.png)
4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate
Overview
Description
4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate is a useful research compound. Its molecular formula is C18H12ClN3O3S and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.0287901 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds containing the 1,3,4-oxadiazole moiety, such as 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate, have been extensively researched for their potential anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents highlight the significance of 1,3,4-oxadiazole derivatives. These compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007). Furthermore, the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents demonstrate their effectiveness against various cancer cell lines, including breast and colorectal cancer, through the induction of apoptosis (Zhang et al., 2005).
Antimicrobial and Antibacterial Applications
The antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives have been corroborated by various studies. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their antimicrobial activities underscore the effectiveness of these compounds against a range of microorganisms. This research revealed good to moderate antimicrobial activity for the synthesized compounds, underscoring the potential of 1,3,4-oxadiazole derivatives in combating microbial infections (Bayrak et al., 2009). Additionally, the synthesis and investigation of the antibacterial activity and action mechanism of 1,3,4-oxadiazole thioether derivatives have shown promising results, particularly against Xanthomonas oryzae pv. oryzae (Xoo), with some compounds exhibiting superior inhibitory effects compared to commercial agents (Song et al., 2017).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives play a crucial role in understanding their properties and potential applications. The study on the synthesis, characterization, and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives provides insight into the fluorescence spectral characteristics of these compounds, contributing to the knowledge base on 1,3,4-oxadiazole derivatives and their potential applications in material science and bioactive compound development (Ge et al., 2014).
Properties
IUPAC Name |
4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-15-5-3-14(4-6-15)17(23)24-11-1-2-12-26-18-22-21-16(25-18)13-7-9-20-10-8-13/h3-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWWPXAXGGLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxy-5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4053041.png)
![1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4053047.png)
![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide](/img/structure/B4053054.png)
![6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4053062.png)
![N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4053064.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4053067.png)
![2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4053071.png)
![(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4053077.png)






